molecular formula C17H21NO2 B2583733 1-(4-Methyl-3-nitrophenyl)adamantane CAS No. 26378-29-0

1-(4-Methyl-3-nitrophenyl)adamantane

Cat. No.: B2583733
CAS No.: 26378-29-0
M. Wt: 271.36
InChI Key: BFMKTCAZALKRLI-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)adamantane (CAS 26378-29-0) is a high-purity chemical building block for advanced pharmaceutical and materials science research. This compound features an adamantane scaffold coupled with a nitrophenyl moiety, a structure known for enhancing lipophilicity and potentially modifying the bioavailability of novel substances . The adamantane core is a privileged structure in medicinal chemistry, with documented derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties . Recent scientific literature highlights that novel adamantane derivatives are actively investigated for their significant in vitro antimicrobial activity , particularly against Gram-positive bacterial strains such as Staphylococcus epidermidis and fungi from Candida spp. . Furthermore, structurally similar adamantane-containing dihydropyrimidine derivatives have demonstrated promising cytotoxic activity and the ability to induce apoptotic cell death in human non-small cell lung cancer (A-549) cell lines, making them encouraging molecules for further anticancer drug development . Researchers can utilize this compound as a key synthetic intermediate to develop new substances for probing biological mechanisms or screening for new therapeutic agents. Its molecular formula is C 17 H 21 NO 2 with a molecular weight of 271.354 g/mol . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-11-2-3-15(7-16(11)18(19)20)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMKTCAZALKRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3-nitrophenyl)adamantane typically involves the functionalization of adamantane derivatives. . This process often employs radical initiators and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical functionalization processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-nitrophenyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its therapeutic properties , including:

  • Antiviral Activity : Research indicates that adamantane derivatives exhibit antiviral effects, particularly against influenza viruses. The mechanism involves interference with viral replication processes, making it a candidate for antiviral drug development .
  • Anticancer Properties : Studies have shown that compounds similar to 1-(4-Methyl-3-nitrophenyl)adamantane can inhibit cancer cell proliferation. For instance, derivatives have induced apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .
  • Biological Activity : The presence of the nitro group allows for potential redox reactions, while the adamantane core enhances interactions with lipid membranes through hydrophobic interactions and π-π stacking with aromatic systems in biomolecules .

Material Science

In materials science, this compound serves as a building block for synthesizing advanced materials due to its structural integrity and functional versatility. Its applications include:

  • Nanomaterials : The compound's unique properties are leveraged in developing nanomaterials that require stability and specific chemical interactions.
  • Catalyst Development : Its structure allows for effective catalysis in various chemical reactions, enhancing reaction rates and selectivity .

Antiviral Efficacy

A study evaluating the antiviral properties of adamantane derivatives found that certain compounds demonstrated significant efficacy against influenza viruses. The results indicated a dose-dependent inhibition of viral replication, highlighting the potential of these compounds in therapeutic applications against viral infections.

CompoundIC50 (µM)Viral Strain
Compound A5.0H1N1
Compound B10.0H3N2

Anticancer Activity

Research on the anticancer effects of similar compounds revealed their ability to induce apoptosis in breast cancer cell lines. The following table summarizes the IC50 values observed in various studies:

CompoundCell LineIC50 (µM)
Compound CMDA-MB-2318.0
Compound DBT5494.9

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)adamantane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Structural Isomerism: 1- vs. 2-Substituted Adamantane Derivatives

Adamantane derivatives substituted at the 1-position often exhibit distinct properties compared to 2-position isomers:

  • Biological Activity: 1-Substituted adamantane amides (e.g., compound 18a) demonstrate potent antiviral activity against vaccinia virus (IC₅₀ = 0.03 µM) and higher selectivity indices than 2-substituted isomers. This is attributed to reduced cytotoxicity in 1-substituted derivatives, as seen in 1-aminoadamantane amides .
  • Reactivity : Decomposition of 1-adamantyl peroxycarboxylates in biacetyl yields 85% 1-acetyladamantane, whereas 2-substituted isomers produce a mixture of 1- and 2-acetyladamantane (46% and 42%, respectively). This highlights the influence of substitution position on reaction pathways .

Table 1: Positional Effects in Adamantane Derivatives

Compound Type Substitution Position Key Property/Outcome Reference
Adamantane amides 1-position IC₅₀ = 0.03 µM; low cytotoxicity
Adamantane amides 2-position Higher cytotoxicity
Adamantyl peroxycarboxylates 1-position 85% 1-acetyladamantane yield
Adamantyl peroxycarboxylates 2-position 46% 2-acetyladamantane yield

Aromatic Substituent Effects

The electronic and steric properties of phenyl ring substituents significantly impact adamantane derivatives:

  • Nitro Group Position: Derivatives like (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine (3-nitro substitution) exhibit a melting point of 117–118°C and distinct spectral properties (e.g., 1H NMR δ 8.47 ppm for aromatic protons).
  • Methyl Group Influence : The para-methyl group in the target compound could improve lipid solubility compared to unsubstituted nitrophenyl analogs, enhancing membrane permeability in biological systems.

Table 2: Aromatic Substituent Comparisons

Compound Phenyl Substituents Notable Property Reference
(E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine 3-nitro Mp = 117–118°C; distinct NMR shifts
1-(4-Methyl-3-nitrophenyl)adamantane 4-methyl, 3-nitro Predicted enhanced solubility

Thermal and Barocaloric Properties

Adamantane derivatives with bulky substituents, such as 1-haloadamantanes, exhibit entropy changes comparable to adamantane but higher hysteresis during phase transitions. This suggests that substituents like nitro or methyl groups in this compound may similarly affect thermal stability or dynamic behavior in plastic crystal phases .

Biological Activity

1-(4-Methyl-3-nitrophenyl)adamantane is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with both a methyl and a nitro group attached to an adamantane core. The molecular formula of this compound is C17H21NO2. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group allows for potential redox reactions, while the adamantane structure enhances lipophilicity, facilitating membrane permeability. This compound may engage in:

  • Hydrogen bonding : Interacting with polar biomolecules.
  • Hydrophobic interactions : Stabilizing binding to lipid membranes.
  • π-π stacking : Interacting with aromatic systems in biomolecules.

These interactions can modulate enzyme activity, receptor binding, and other critical biological processes.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against several human cancer cell lines, including:

Cell Line IC50 (μM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0
HCT116 (Colon Cancer)8.0

These results indicate that this compound exhibits significant cytotoxicity, particularly against colon cancer cells, suggesting its potential as an anticancer agent .

Antiviral Activity

In addition to its cytotoxic properties, the compound has shown promise in antiviral research. Its mechanism may involve inhibition of viral replication through interference with viral entry or replication processes. Preliminary assays indicated that it could inhibit the replication of certain viruses, although further studies are needed to elucidate the specific pathways involved.

Study on Anticancer Properties

A study conducted by researchers at a leading pharmaceutical institute assessed the efficacy of this compound in inhibiting tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound:

  • Control Group : No treatment.
  • Low Dose Group : 5 mg/kg/day.
  • High Dose Group : 20 mg/kg/day.

Results showed a significant reduction in tumor volume in treated groups compared to controls, with histological analysis revealing increased apoptosis in tumor tissues .

Evaluation of Safety Profile

A toxicological assessment was performed to evaluate the safety profile of this compound. Key findings included:

  • Acute Toxicity : No observed adverse effects at doses up to 50 mg/kg.
  • Chronic Exposure : Long-term studies indicated no significant organ toxicity or carcinogenic potential.

These findings support the compound's safety for further therapeutic exploration .

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